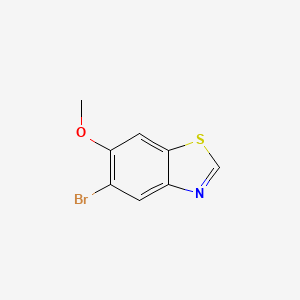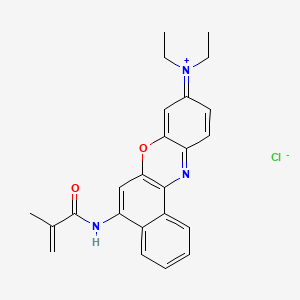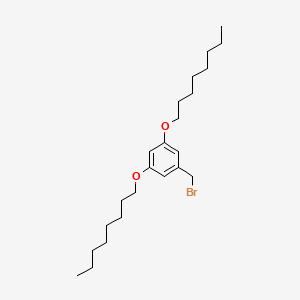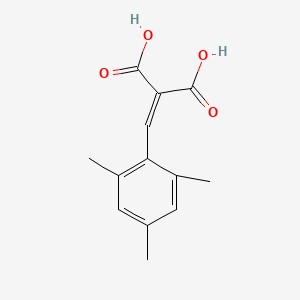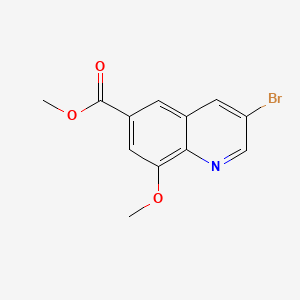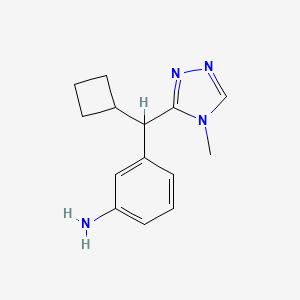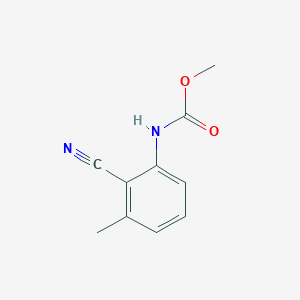
4-Chloro-7-ethoxyquinazolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-ethoxyquinazolin-6-ol typically involves the chlorination of a quinazoline precursor. One common method includes the reaction of 6-hydroxy-7-ethoxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
4-Chloro-7-ethoxyquinazolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
科学的研究の応用
4-Chloro-7-ethoxyquinazolin-6-ol has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-7-ethoxyquinazolin-6-ol involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Another quinazoline derivative with similar chemical properties.
7-Methoxy-4-(phenylamino)quinazolin-6-yl derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
Uniqueness
4-Chloro-7-ethoxyquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 7-position and chloro group at the 4-position contribute to its unique reactivity and potential therapeutic applications .
特性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC名 |
4-chloro-7-ethoxyquinazolin-6-ol |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-9-4-7-6(3-8(9)14)10(11)13-5-12-7/h3-5,14H,2H2,1H3 |
InChIキー |
GAHPWFQKXYWOPA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
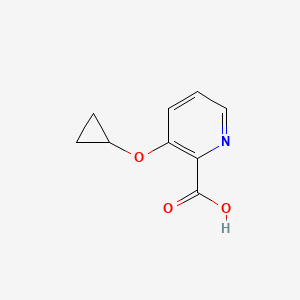
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)

![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
